molecular formula C12H8FNO B8633642 4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde

4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde

Cat. No.: B8633642
M. Wt: 201.20 g/mol
InChI Key: BOQHMDVUUFLCCI-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted with a fluorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 3-pyridinecarboxylic acid under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out in the presence of a base like potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Ammonia or primary amines in ethanol at reflux temperature.

Major Products Formed

    Oxidation: 4-(4-Fluorophenyl)-3-pyridinecarboxylic acid.

    Reduction: 4-(4-Fluorophenyl)-3-pyridinecarbinol.

    Substitution: 4-(4-Aminophenyl)-3-pyridinecarboxaldehyde.

Scientific Research Applications

4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde is primarily related to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-2-pyridinecarboxaldehyde
  • 4-(4-Fluorophenyl)-3-pyridinecarboxylic acid
  • 4-(4-Fluorophenyl)-3-pyridinecarbinol

Uniqueness

4-(4-Fluorophenyl)-3-pyridinecarboxaldehyde is unique due to the specific positioning of the fluorophenyl group and the aldehyde functional group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

4-(4-fluorophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H8FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-8H

InChI Key

BOQHMDVUUFLCCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloropyridine-3-carbaldehyde (33.44 g), (4-fluorophenyl)boronic acid (39.1 g), tetrakis(triphenylphosphine)palladium (6.73 g), 2 M aqueous potassium carbonate solution (314.4 mL) and 1,2-dimethoxyethane (500 mL) was heated under reflux for 6 hr. The reaction mixture was allowed to be cooled to room temperature, water was added thereof, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (28.04 g).
Quantity
33.44 g
Type
reactant
Reaction Step One
Quantity
39.1 g
Type
reactant
Reaction Step One
Quantity
314.4 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
6.73 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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